Cas no 1806768-08-0 (3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid)

3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid is a specialized pyridine derivative featuring a trifluoromethoxy group and a nitro substituent, which contribute to its unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The presence of the acetic acid moiety enhances its solubility and functional versatility, making it suitable for further derivatization. Its structural attributes, including electron-withdrawing groups, may improve stability and bioactivity in target compounds. This compound is particularly valuable in the development of intermediates for bioactive molecules, where precise functional group placement is critical. Its well-defined chemical properties facilitate controlled reactions in complex synthetic pathways.
3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid structure
1806768-08-0 structure
Product name:3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid
CAS No:1806768-08-0
MF:C9H7F3N2O5
MW:280.157492876053
CID:4842820

3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid
    • Inchi: 1S/C9H7F3N2O5/c1-4-7(14(17)18)5(2-6(15)16)3-13-8(4)19-9(10,11)12/h3H,2H2,1H3,(H,15,16)
    • InChI Key: KXHKFJSRTOUAKO-UHFFFAOYSA-N
    • SMILES: FC(OC1C(C)=C(C(=CN=1)CC(=O)O)[N+](=O)[O-])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 357
  • XLogP3: 2
  • Topological Polar Surface Area: 105

3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029082714-1g
3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid
1806768-08-0 97%
1g
$1,549.60 2022-03-31

Additional information on 3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid

Comprehensive Overview of 3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1806768-08-0)

3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1806768-08-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridine derivative family, characterized by its unique structural features, including a trifluoromethoxy group and a nitro substitution. Its molecular formula and intricate architecture make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications due to the growing demand for novel compounds in drug discovery and crop protection.

The compound's CAS number 1806768-08-0 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. In recent years, the integration of AI-driven drug discovery and green chemistry has amplified the relevance of such intermediates. For instance, the trifluoromethoxy moiety is known to enhance metabolic stability and bioavailability, making it a hotspot in medicinal chemistry. This aligns with the current trend of optimizing small molecule therapeutics for better efficacy and reduced side effects.

From a synthetic perspective, 3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid is often explored for its reactivity in cross-coupling reactions and nitro reduction processes. These transformations are pivotal in constructing complex molecular frameworks, a topic frequently searched by chemists in academic and industrial settings. Additionally, the compound's nitro group offers versatility, enabling further functionalization to yield derivatives with tailored properties. This adaptability is crucial for addressing challenges in precision medicine and sustainable agriculture.

Environmental and safety considerations are also paramount when working with pyridine-based compounds. The industry's shift toward eco-friendly synthesis has led to innovations in catalytic methods and solvent selection, minimizing waste and energy consumption. Searches for green alternatives to traditional reagents often highlight the importance of compounds like CAS 1806768-08-0, which can be integrated into cleaner production workflows. Furthermore, its stability under various conditions makes it a reliable candidate for scalable manufacturing.

In the context of drug development, the compound's potential as a building block for kinase inhibitors or antimicrobial agents is under investigation. Kinase inhibitors, in particular, are a trending topic due to their role in treating cancers and inflammatory diseases. The trifluoromethoxy group's electron-withdrawing properties may contribute to enhanced binding affinity, a key factor in structure-activity relationship (SAR) studies. Such insights are highly sought after in pharmacology forums and research publications.

Another area of interest is the compound's utility in agrochemical formulations. With the rising demand for high-efficiency pesticides and herbicides, researchers are examining its derivatives for pest control applications. The nitro and trifluoromethoxy functionalities could impart resistance to degradation, prolonging the activity of agrochemicals. This aligns with the global push for sustainable farming practices and reduced environmental impact.

Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing 3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid. These methods ensure purity and confirm structural integrity, which are critical for reproducibility in research. Queries about analytical validation and quality control protocols often reference such compounds, underscoring their importance in chemical standardization.

In summary, 3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1806768-08-0) represents a versatile and valuable compound in modern chemistry. Its applications span pharmaceuticals, agrochemicals, and material science, driven by its unique structural attributes. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing innovative therapies and sustainable technologies.

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